tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate
Overview
Description
tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate is an organic compound with the molecular formula C15H20N2O2 It is a derivative of acetic acid and contains a tert-butyl ester group, a cyanobenzyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(3-cyanobenzyl)(methyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 3-cyanobenzylamine and methylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of tert-butyl [(3-cyanobenzyl)(methyl)amino]acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process . This method allows for better control of reaction conditions and reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives.
Scientific Research Applications
tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl [(3-cyanobenzyl)(methyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: A simpler ester with similar reactivity.
3-cyanobenzylamine: Shares the cyanobenzyl group but lacks the ester functionality.
Methylaminoacetic acid: Contains the methylamino group but lacks the ester and cyanobenzyl groups.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)11-17(4)10-13-7-5-6-12(8-13)9-16/h5-8H,10-11H2,1-4H3 |
InChI Key |
LZNIDSDQLUAYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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